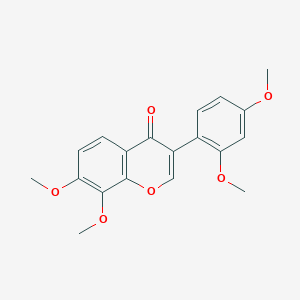

7,8,2',4'-Tetramethoxy-isoflavone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6502-88-1 |

|---|---|

Molecular Formula |

C19H18O6 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

3-(2,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one |

InChI |

InChI=1S/C19H18O6/c1-21-11-5-6-12(16(9-11)23-3)14-10-25-18-13(17(14)20)7-8-15(22-2)19(18)24-4/h5-10H,1-4H3 |

InChI Key |

RGCMAUPSDHVOPP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Investigations of Tetramethoxyisoflavones

Identification and Isolation Strategies for 7,8,2',4'-Tetramethoxyisoflavone from Botanical Sources

The specific natural source for 7,8,2',4'-Tetramethoxyisoflavone is not widely documented in available scientific literature. However, the isolation of related isoflavonoids from various plant materials provides a general strategic framework. The process typically begins with the collection and drying of plant material, which is then ground into a powder.

Standard isolation protocols involve solvent extraction of the powdered plant material using a sequence of organic solvents with increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and methanol (B129727). This crude extract is then subjected to various chromatographic techniques to separate the complex mixture of phytochemicals.

Column chromatography is a fundamental step, often using silica (B1680970) gel or Sephadex as the stationary phase. Elution with a gradient of solvents allows for the separation of fractions based on polarity. These fractions are monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled and further purified. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is frequently employed for the final purification of the isoflavone (B191592).

Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic methods, including Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments), and Mass Spectrometry (MS). For example, in the isolation of 2,5,7,4'-tetrahydroxy isoflavone from Cassia alata, a combination of column and thin-layer chromatography was used for purification, and the structure was confirmed with UV, IR, NMR, and mass spectrometry oup.com. Similarly, isoflavones have been extracted from the supernatants of microbial cultures using ethyl acetate, followed by UPLC analysis for identification medchemexpress.com.

Genetic and Enzymatic Underpinnings of Isoflavone Biosynthesis

The formation of 7,8,2',4'-Tetramethoxyisoflavone is dependent on the general isoflavonoid (B1168493) biosynthetic pathway, a well-studied branch of the broader phenylpropanoid pathway.

The biosynthesis of all flavonoids, including isoflavonoids, begins with the phenylpropanoid pathway. nih.govebi.ac.uk This central metabolic route starts with the amino acid L-phenylalanine. nih.govacs.org The enzyme phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid. nih.govnih.gov A series of enzymatic steps, including hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) and ligation by 4-coumarate:CoA ligase (4CL), produces the key intermediate, 4-coumaroyl-CoA. nih.govmedchemexpress.com This molecule stands at a critical juncture, directing metabolic flow into various classes of natural products, including flavonoids, lignins, and stilbenes. nih.govnih.gov

The first committed step in the flavonoid biosynthetic pathway is catalyzed by Chalcone (B49325) Synthase (CHS). oup.comnih.gov CHS performs a series of condensation reactions, typically combining one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone. nih.gov This chalcone is the precursor to most flavonoids. nih.gov

In leguminous plants, a key divergence occurs with the involvement of Chalcone Reductase (CHR). nih.gov Working in concert with CHS, CHR leads to the formation of 6'-deoxychalcone (isoliquiritigenin), which is the specific precursor for 5-deoxy-isoflavonoids. nih.govwikipedia.org The presence and activity of CHR are thus critical in determining the type of flavonoid skeleton that will be produced.

The defining step in isoflavone biosynthesis is catalyzed by Isoflavone Synthase (IFS), a cytochrome P450-dependent enzyme. acs.orgwikipedia.orgmicrobialtec.com IFS acts on a flavanone (B1672756) substrate (like naringenin or liquiritigenin) and catalyzes a complex reaction involving hydroxylation and a 1,2-aryl migration of the B-ring from position C-2 to C-3 of the heterocyclic C-ring. acs.orgwikipedia.org This reaction forms a 2-hydroxyisoflavanone (B8725905) intermediate. acs.orgmicrobialtec.com

This unstable intermediate is then dehydrated by the enzyme 2-hydroxyisoflavanone dehydratase (HID) to yield the stable isoflavone core structure. acs.orgwikipedia.orgmicrobialtec.com For example, the dehydration of 2-hydroxydaidzein results in the formation of daidzein (B1669772), a common isoflavone. acs.orgwikipedia.org

The generation of 7,8,2',4'-Tetramethoxyisoflavone from a basic di- or tri-hydroxyisoflavone core requires multiple, position-specific O-methylation steps, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). wikipedia.org The majority of naturally occurring isoflavonoids are O-methylated at one or more positions. wikipedia.org While a single enzyme capable of producing this specific tetramethoxy pattern has not been identified, the existence of various IOMTs with distinct regiospecificities suggests a potential multi-enzyme pathway.

7-O-Methylation: Isoflavone 7-O-methyltransferase activity is well-characterized. nih.gov Enzymes that transfer a methyl group to the 7-hydroxyl group of isoflavones like daidzein have been identified in several plants, including alfalfa.

4'-O-Methylation: Methylation at the 4'-position of the B-ring is also a known enzymatic step. A 2,7,4'-trihydroxyisoflavanone (B1247573) 4'-OMT (HI4'OMT) has been identified that methylates the 4'-hydroxyl group of the 2-hydroxyisoflavanone intermediate before dehydration. wikipedia.orgwikipedia.org This yields formononetin (B1673546) after dehydration. wikipedia.org

8-O-Methylation: Methylation at the C-8 position is less common. However, the hydroxylation of isoflavones like daidzein at the 8-position by specific hydroxylases has been reported. medchemexpress.com Subsequently, an O-methyltransferase from Streptomyces peucetius has been shown to catalyze the 8-O-methylation of 8-hydroxydaidzein, producing 7,4'-dihydroxy-8-methoxy-isoflavone. acs.org Additionally, flavonol 8-O-methyltransferases have been identified, indicating that methylation at this position is enzymatically possible in plant secondary metabolism.

2'-O-Methylation: While direct 2'-O-methylation of an isoflavone is not commonly reported, an isoliquiritigenin (B1662430) 2'-O-methyltransferase has been purified and characterized from alfalfa. This enzyme methylates the 2'-hydroxyl group of the chalcone precursor before it cyclizes, suggesting that B-ring methoxylation patterns can be established early in the biosynthetic pathway.

Based on these known enzymatic activities, the biosynthesis of 7,8,2',4'-Tetramethoxyisoflavone would likely involve a series of hydroxylation and subsequent O-methylation steps, potentially occurring on either the isoflavanone (B1217009) or the stable isoflavone skeleton.

Regulation of Isoflavonoid Biosynthesis in Plants

The biosynthesis of isoflavonoids is a tightly regulated process, controlled at the transcriptional level in response to both developmental cues and environmental stimuli. acs.orgwikipedia.org The expression of genes encoding the biosynthetic enzymes, such as PAL, CHS, IFS, and OMTs, is often coordinated.

Environmental factors like UV radiation, fungal infection, and nutrient deficiencies are known to induce the accumulation of isoflavonoids, which often function as phytoalexins in plant defense. acs.orgwikipedia.org Hormonal signals also play a regulatory role. acs.orgwikipedia.org

Data Tables

Table 1: Enzymes in Isoflavone Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. nih.govnih.gov |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form 4-coumaric acid. nih.gov |

| 4-Coumarate:CoA Ligase | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA. nih.gov |

| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form chalcone. oup.comnih.gov |

| Chalcone Reductase | CHR | Reduces the chalcone intermediate, leading to 5-deoxy-flavonoids. nih.govwikipedia.org |

| Chalcone Isomerase | CHI | Catalyzes the cyclization of chalcone to flavanone. nih.gov |

| Isoflavone Synthase | IFS | Catalyzes aryl migration to form a 2-hydroxyisoflavanone. acs.orgwikipedia.org |

| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates the 2-hydroxyisoflavanone to an isoflavone. acs.orgmicrobialtec.com |

| O-Methyltransferase | OMT | Transfers a methyl group from SAM to a hydroxyl group on the isoflavonoid skeleton. wikipedia.org |

Chemical Synthesis and Structural Modifications of 7,8,2 ,4 Tetramethoxy Isoflavone and Its Analogs

Total Synthesis Methodologies for Isoflavones and Related Tetramethoxy Derivatives

The construction of the isoflavone (B191592) skeleton, a C6-C3-C6 framework, can be achieved through various synthetic strategies. These methods often involve the formation of the central pyranone ring and the introduction of the B-ring at the C3 position.

Oxidative Rearrangement Approaches (e.g., Thallium(III) Nitrate (B79036) Oxidation)

A prominent method for synthesizing isoflavones involves the oxidative rearrangement of chalcones. rsc.orgrsc.org This biomimetic approach mimics the natural biosynthetic pathway of isoflavones. rsc.org The reaction typically utilizes a thallium(III) salt, such as thallium(III) nitrate (TTN), to induce a 1,2-aryl migration of the B-ring in a chalcone (B49325) precursor. rsc.orgyoutube.com This rearrangement leads to the formation of an α-formyldeoxybenzoin or a related intermediate, which then undergoes cyclization to yield the isoflavone core. rsc.org

The use of thallium(III) p-tolylsulfonate (TTS) has also been reported as an efficient reagent for this transformation, providing a useful route to isoflavones from flavanones through an oxidative 1,2-aryl shift. researchgate.net While effective, the toxicity of thallium reagents is a significant drawback, prompting the exploration of alternative methods. nih.gov

Suzuki–Miyaura Coupling Reactions in Isoflavone Synthesis

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of isoflavones. mdpi.com This palladium-catalyzed reaction typically involves the coupling of a 3-halochromone or a related electrophile with an arylboronic acid or ester. mdpi.comresearchgate.net This method offers a convergent approach, allowing for the late-stage introduction of the B-ring with various substitution patterns.

The first application of the Suzuki-Miyaura reaction for isoflavone synthesis was demonstrated by Suzuki and co-workers in 1988, using 3-bromochromones and arylboronic acids. mdpi.com Since then, the methodology has been widely adopted and refined. For instance, 3-iodochromones can be coupled with appropriately substituted boronic acids to generate a library of isoflavone derivatives. researchgate.netnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields. nih.gov This approach has been successfully used in the synthesis of various isoflavones and their analogs. mdpi.comresearchgate.net

Cyclization and Ring-Closure Strategies for Chromen-4-one Scaffolds

The formation of the chromen-4-one (benzopyran-4-one) core is a critical step in isoflavone synthesis. Various cyclization strategies have been developed to construct this heterocyclic system.

One common approach involves the condensation of a 2'-hydroxyacetophenone (B8834) derivative with a source of the additional carbon atom required for the pyranone ring, followed by cyclization. For example, condensation with dimethylformamide-dimethylacetal (DMF-DMA) can furnish an enaminone, which can then be cyclized to form a 3-halochromone, a key intermediate for Suzuki-Miyaura coupling. researchgate.netmdpi.com

Another strategy is the oxidative cyclization of α,β-unsaturated chalcones. mdpi.com This can be achieved using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as both a solvent and an oxidizing agent. mdpi.com Additionally, radical-initiated cascade cyclizations have gained attention for constructing the chroman-4-one scaffold, which can be a precursor to chromen-4-ones. researchgate.net

Derivatization and Analog Synthesis of 7,8,2',4'-Tetramethoxy-isoflavone

Derivatization of the basic isoflavone scaffold is a common strategy to explore structure-activity relationships and to modify the physicochemical properties of the molecule. mdpi.comyoutube.com This can involve the synthesis of glycosidic forms or the introduction of new substituents.

Synthesis of Glycosidic and Other Conjugate Forms

Glycosylation, the attachment of a sugar moiety, can significantly impact the solubility, stability, and biological activity of isoflavones. nih.gov Chemical glycosylation methods often involve the reaction of an isoflavone with an activated sugar derivative, such as a glycosyl halide or a trifluoroacetimidate donor. nih.govtandfonline.com

Regioselectivity can be a challenge in isoflavone glycosylation due to the presence of multiple hydroxyl groups. To address this, protecting groups can be used to selectively block certain hydroxyls, directing glycosylation to a specific position. tandfonline.com For example, the 7-hydroxyl group is often preferentially glycosylated due to its higher acidity. nih.gov Phase-transfer catalysis has also been employed for the regioselective synthesis of isoflavone O-glucosides. nih.gov

Introduction of Additional Substituents and Functional Groups

The introduction of new functional groups onto the isoflavone skeleton can lead to analogs with altered properties. This can be achieved through various chemical transformations. For instance, existing methoxy (B1213986) groups could be demethylated to yield hydroxyl groups, which can then be further functionalized.

Strategies for introducing substituents often rely on the functionalization of the A- or B-rings prior to the core isoflavone synthesis or through late-stage modification of the pre-formed isoflavone. For example, substituted acetophenones and benzaldehydes can be used as starting materials in the synthesis to incorporate desired functional groups from the outset. Late-stage functionalization might involve electrophilic aromatic substitution reactions, though controlling the regioselectivity can be challenging. The use of modern cross-coupling reactions, like the Buchwald-Hartwig amination, allows for the introduction of nitrogen-containing substituents on the flavone (B191248) core. mdpi.com

Preparation of Metal Complexes of Isoflavone Ligands

The ability of isoflavones to chelate with metal ions has opened avenues for the development of new compounds with potentially enhanced biological properties. The formation of metal complexes can alter the electronic and steric characteristics of the isoflavone ligand, which may, in turn, influence its activity.

A general and widely applicable method for the preparation of isoflavone metal complexes involves the reaction of the isoflavone ligand with a suitable metal salt in an appropriate solvent system. The process typically relies on the deprotonation of a phenolic hydroxyl group on the isoflavone to form a phenolate (B1203915) anion, which then coordinates with the metal ion. In many instances, the 4-keto group of the isoflavone also participates in the chelation, forming a stable complex. nih.gov

A general procedure for the synthesis of metal complexes with isoflavone ligands can be described as follows: The isoflavone is dissolved in a suitable solvent, such as ethanol (B145695) or a mixture of water and ethanol. A solution of the metal salt (e.g., chlorides or acetates of copper, iron, zinc, etc.) in the same solvent is then added to the isoflavone solution. The reaction mixture is typically stirred for a period ranging from a few hours to several hours, sometimes with gentle heating or under reflux, to ensure the completion of the reaction. nih.govbepls.com The resulting metal complex, which often precipitates out of the solution, is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

The characterization of these newly formed metal complexes is crucial to confirm their structure and stoichiometry. Common analytical techniques employed for this purpose include elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry, and thermogravimetric analysis (TGA). nih.govuobaghdad.edu.iq For instance, a shift in the stretching frequency of the C=O group in the FTIR spectrum can indicate its involvement in metal coordination. UV-Vis spectroscopy can reveal changes in the electronic transitions of the isoflavone upon complexation.

Studies on other methoxy-substituted isoflavones, such as Biochanin A (4'-methoxy-5,7-dihydroxyisoflavone), have shown successful chelation with metals like Cu(II) and Fe(III), typically resulting in a 1:2 metal-to-ligand (M/L) stoichiometry. nih.gov Similarly, complexes of 4'-methoxy-5,7-dihydroxy-isoflavone with transition metals like zinc, manganese, copper, cobalt, and nickel have been synthesized and characterized. nih.gov While specific data for this compound is not extensively documented, it is reasonable to extrapolate that it would form complexes with various transition metals through a similar coordination chemistry, likely involving the oxygen atoms of the methoxy groups and the carbonyl group, depending on the specific reaction conditions and the metal ion used.

Table 1: Examples of Metal Complexes with Isoflavone Ligands

| Isoflavone Ligand | Metal Ion | Proposed Stoichiometry (M:L) | Reference |

| Genistein (B1671435) | Cu(II) | 1:2 | nih.gov |

| Genistein | Fe(III) | 1:2 | nih.gov |

| Biochanin A | Cu(II) | 1:2 | nih.gov |

| Biochanin A | Fe(III) | 1:2 | nih.gov |

| 4'-methoxy-5,7-dihydroxy-isoflavone | Zn(II) | Not Specified | nih.gov |

| 4'-methoxy-5,7-dihydroxy-isoflavone | Mn(II) | Not Specified | nih.gov |

| 4'-methoxy-5,7-dihydroxy-isoflavone | Cu(II) | Not Specified | nih.gov |

| 4'-methoxy-5,7-dihydroxy-isoflavone | Co(II) | Not Specified | nih.gov |

| 4'-methoxy-5,7-dihydroxy-isoflavone | Ni(II) | Not Specified | nih.gov |

This interactive table summarizes findings from studies on related isoflavones, providing a basis for understanding the potential complexation behavior of this compound.

Molecular Pharmacology and Cellular Mechanisms of 7,8,2 ,4 Tetramethoxy Isoflavone

Receptor Interactions and Modulation

The interaction of isoflavones with various cellular receptors is a primary mechanism through which they exert their biological effects. These interactions can lead to the modulation of gene expression and cellular signaling pathways.

Estrogen receptors, existing as alpha (ERα) and beta (ERβ) subtypes, are critical mediators of hormonal signaling. Many isoflavones are known as phytoestrogens due to their ability to bind to these receptors. nih.gov The binding affinity and subsequent transactivation potential can vary significantly depending on the specific chemical structure of the isoflavone (B191592) and the estrogen receptor subtype. nih.gov

Currently, there are no specific studies in the available scientific literature that detail the binding affinities or the transactivation potential of 7,8,2',4'-tetramethoxy-isoflavone for either ERα or ERβ. General studies on flavonoids have shown that structural features are crucial for ER binding. nih.govresearchgate.net However, without direct experimental data, the specific activity of this compound at these receptors remains uncharacterized.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and other cellular processes. nih.govunco.edumarshall.edu Various flavonoids have been identified as modulators of AhR activity. For instance, some methoxyflavones have been shown to act as AhR antagonists. nih.gov

Specific research on the interaction between this compound and the Aryl Hydrocarbon Receptor is not present in the current body of scientific literature. Therefore, its potential to act as an AhR agonist or antagonist, and its capacity to modulate AhR-related gene expression, has not been determined.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that play essential roles in lipid and glucose metabolism. wikipedia.orgnih.govwikipedia.org They are activated by various ligands, including fatty acids and certain synthetic compounds. nih.gov

There is currently no available research data on the specific effects of this compound on any of the PPAR isoforms (PPARα, PPARβ/δ, or PPARγ). Consequently, it is unknown whether this compound can activate these receptors and influence the metabolic pathways they regulate.

Enzyme Modulation and Inhibition

Isoflavones can influence cellular activity by directly interacting with and modulating the function of critical enzymes. This inhibition or activation can have significant impacts on various cellular processes, from signal transduction to DNA replication.

Protein tyrosine kinases (PTKs) are enzymes that play a crucial role in cellular signaling pathways that control growth, differentiation, and proliferation. nih.gov The inhibition of these enzymes is a key mechanism for several therapeutic agents. Studies on various synthetic isoflavones and flavones have explored their potential as PTK inhibitors. nih.govscilit.com

However, there are no specific studies that have evaluated the inhibitory activity of this compound against any specific protein tyrosine kinases. Therefore, its potential in this area remains unconfirmed.

DNA topoisomerase II is an essential enzyme that alters the topology of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation. nih.govembopress.orgbiorxiv.org It is a validated target for a number of anticancer drugs, which are often classified as topoisomerase II poisons or catalytic inhibitors. nih.govmedchemexpress.com

The effect of this compound on the activity of DNA topoisomerase II has not been investigated in the available scientific literature. As such, it is not known whether it can act as an inhibitor of this enzyme.

Scientific Review of this compound Reveals Gaps in Current Research

A comprehensive review of existing scientific literature reveals a significant lack of specific research on the molecular pharmacology and cellular mechanisms of the chemical compound this compound. Despite a thorough search for data pertaining to its effects on various enzymes and intracellular signaling pathways, no dedicated studies were found that specifically investigate this particular isoflavone.

While the broader class of isoflavones and related flavonoid compounds have been the subject of extensive research, information detailing the unique biological activities of the 7,8,2',4'-tetramethoxy substituted variant is not available in the public scientific domain. This scarcity of data prevents a detailed analysis of its potential interactions with key biological targets as outlined.

Enzyme Inhibition and Receptor Modulation: An Unexplored Area

Investigations into the inhibitory effects of flavonoids on various enzymes are common, yet this compound has not been a specific subject of these studies.

α-Glucosidase Inhibition: Research has been conducted on the α-glucosidase inhibitory properties of various isoflavones, which are known to play a role in carbohydrate metabolism. However, no studies have specifically assessed the inhibitory potential of this compound against this enzyme.

Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism and a target for drugs treating hyperuricemia and gout. While many natural flavonoids have been screened for their inhibitory activity against this enzyme, data for this compound is absent.

Modulation of Dehydrogenase, Aromatase, and 5α-Reductase Enzymes: The enzymes aromatase and 5α-reductase are critical in steroid hormone metabolism and are important targets in cancer and other hormonal disorders. Some methylated flavones have shown potential as aromatase inhibitors. However, the specific modulatory effects of this compound on these, or any dehydrogenase enzymes, remain uninvestigated.

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) and Low-Density Lipoprotein Receptor (LDLR) Expression Modulation: The PCSK9-LDLR pathway is central to cholesterol homeostasis. While certain phytochemicals can influence the expression of PCSK9 and LDLR, there is no available research linking this compound to this regulatory system.

Modulation of Intracellular Signaling Pathways: A Scientific Void

Similarly, the influence of this compound on major intracellular signaling cascades, which govern fundamental cellular processes, is currently unknown.

PI3K/Akt/mTOR Pathway Regulation: The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival, and is a major focus in cancer research. Although a closely related compound, 7,8,4'-trihydroxyisoflavone (B1683512), has been studied for its effects on this pathway in the context of neuroprotection, no such data exists for its tetramethoxy counterpart.

MAPK/ERK Signaling Pathway Perturbations: The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. As with the PI3K/Akt/mTOR pathway, the neuroprotective effects of 7,8,4'-trihydroxyisoflavone have been linked to the modulation of MAPK/ERK signaling. However, the specific interactions of this compound with this pathway have not been documented.

Modulation of Intracellular Signaling Pathways

JAK/STAT Pathway Interference

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention. While direct evidence specifically detailing the interference of this compound with the JAK/STAT pathway is limited, the broader class of flavonoids, including methoxyflavones, has been shown to modulate this pathway. Phytochemicals can inhibit the JAK/STAT pathway by targeting different points in the cascade, such as preventing the phosphorylation of JAK proteins or impeding the dimerization and nuclear translocation of STAT proteins. mdpi.com For instance, some flavonoids have been found to suppress the activation of STAT3, a key oncogenic protein in this pathway. mdpi.com Further research is required to elucidate the precise molecular interactions and the extent to which this compound specifically inhibits or modulates the components of the JAK/STAT signaling cascade.

NF-κB Signaling Pathway Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immune responses, cell survival, and proliferation. Constitutive activation of the NF-κB pathway is a hallmark of many cancers, contributing to tumor growth, metastasis, and resistance to therapy. Some methoxyflavone derivatives have demonstrated the ability to inhibit the NF-κB signaling pathway. For example, the compound 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F) has been shown to suppress the activation of NF-κB in lipopolysaccharide-stimulated cells. nih.gov This inhibition is often associated with the compound's antioxidant properties and its ability to prevent the degradation of IκB, the inhibitory protein of NF-κB. nih.gov Amentoflavone, another flavonoid, has also been found to reduce NF-κB signaling, which contributes to its anti-invasive and apoptotic effects in non-small cell lung cancer cells. nih.gov Although direct studies on this compound are not extensively available, the established anti-inflammatory and NF-κB inhibitory activities of structurally related methoxyflavones suggest that this compound may exert similar effects.

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and adult tissue homeostasis. However, its aberrant activation is a common driver of various cancers, promoting cell proliferation, survival, and maintaining the cancer stem cell phenotype. The potential for flavonoids to modulate this pathway has been investigated. For instance, some flavonoids have been shown to interfere with the Wnt/β-catenin pathway by promoting the degradation of β-catenin, a key downstream effector of the pathway. bioz.com While specific studies on the direct interaction of this compound with components of the Wnt/β-catenin pathway are not yet available, the general ability of flavonoids to modulate this critical signaling cascade warrants further investigation into the specific effects of this methoxylated isoflavone.

Cellular and Biological Responses (Preclinical and In Vitro Studies)

The molecular interactions of this compound translate into tangible cellular and biological responses. This section summarizes the findings from preclinical and in vitro studies on its anti-cancer effects.

Anti-proliferative Effects in Cancer Cell Lines

The ability of a compound to inhibit the growth of cancer cells is a primary indicator of its potential as an anti-cancer agent. Methoxyflavones have been shown to possess cytotoxic activity against various cancer cell lines. nih.gov The position and number of methoxy (B1213986) groups on the flavonoid scaffold can significantly influence this activity. mdpi.com While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on structurally similar compounds provide some insights. For example, a series of isoxazole (B147169) and isoxazolone compounds derived from a natural flavonoid have demonstrated potent antiproliferative activity against A549 lung cancer cells. mdpi.com The antiproliferative activity of flavonoids is often attributed to their ability to induce cell cycle arrest and apoptosis. mdpi.com

Table 1: Anti-proliferative Activity of Selected Flavonoid Derivatives

| Compound/Extract | Cancer Cell Line | IC50 Value (µM) | Reference |

| 3,5-dibromo-4,6-dimethoxyflavone derivative | A549 | 6.42 ± 0.97 | mdpi.com |

| Isoxazole derivative of hydnocarpin | A549 | 0.76 | mdpi.com |

| Protoapigenone | H1975 | 2.3 ± 0.2 | mdpi.com |

| Xanthohumol | T-47D | Lower than cisplatin | nih.gov |

This table presents data for structurally related flavonoid derivatives to provide context for the potential anti-proliferative activity of this compound. Data for the specific compound of interest is not available in the provided search results.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. Flavonoids, including methoxyflavones, have been shown to trigger apoptosis in cancer cells through various mechanisms. These can include the modulation of pro- and anti-apoptotic proteins, activation of caspases, and induction of DNA fragmentation. nih.govnih.gov Furthermore, the ability to halt the cell cycle at specific checkpoints is another key mechanism by which anti-cancer agents prevent tumor growth. Flavonoids have been observed to induce cell cycle arrest, often at the G2/M phase, by affecting the expression of cyclins and cyclin-dependent kinases (CDKs). alliedacademies.org For instance, a chalcone (B49325) derivative was found to induce G0/G1 arrest in neuroblastoma cells. alliedacademies.org While specific details on the apoptotic and cell cycle arrest mechanisms of this compound are yet to be fully elucidated, the known activities of related compounds suggest that it may act through similar pathways.

Inhibition of Angiogenesis and Metastasis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with nutrients and oxygen. Inhibiting angiogenesis is therefore a key strategy in cancer therapy. An isoflavone derivative, 3-(4-methoxyphenyl) quinolin-4(1H)-one (MEQ), has been found to potently inhibit angiogenesis by targeting the MTA2/SerRS/VEGFA pathway. nih.gov This compound was shown to suppress vascular development in zebrafish and inhibit angiogenesis in mouse models. nih.gov Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. Flavonoids have been investigated for their anti-metastatic potential, which can be attributed to their ability to inhibit cell migration, invasion, and the activity of matrix metalloproteinases (MMPs) that degrade the extracellular matrix. nih.gov Although direct evidence for the anti-angiogenic and anti-metastatic effects of this compound is limited, the promising results from studies on similar isoflavone derivatives highlight the potential of this compound in targeting these critical aspects of cancer progression.

Anti-inflammatory Activities and Cytokine Modulation

Generally, flavonoids can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes in inflammatory cells like macrophages. nih.govdoaj.orgresearchgate.net The activation of transcription factors such as nuclear factor-kappa B (NF-κB), which plays a central role in the inflammatory response, is a key target for many flavonoids. japsonline.com

Furthermore, flavonoids have been shown to modulate the secretion of various cytokines. High levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are associated with chronic inflammatory diseases. nih.govnih.gov Certain flavonoids can suppress the production of these cytokines in stimulated immune cells. nih.gov For instance, studies on other flavonoids have shown a concentration-dependent inhibition of TNF-α-induced IL-1β and IL-6 release in synoviocytes. nih.gov

While no specific data exists for this compound, the general mechanism of action for many flavonoids involves the interference with intracellular signaling cascades that lead to the expression of inflammatory genes.

Table 1: Examples of Anti-inflammatory Activity of Related Flavonoid Compounds (Data not specific to this compound)

| Compound | Cell Line | Stimulant | Inhibited Mediator | IC₅₀ Value |

| 2',3',5,7-Tetrahydroxyflavone | RAW 264.7 | LPS | Nitric Oxide | 19.7 µM nih.gov |

| Luteolin (3',4',5,7-Tetrahydroxyflavone) | RAW 264.7 | LPS | Nitric Oxide | 17.1 µM nih.gov |

| Quercetin | RAW 264.7 | LPS | Nitric Oxide | 12.0 µM japsonline.com |

| Luteolin | RAW 264.7 | LPS | Nitric Oxide | 7.6 µM japsonline.com |

This table presents data for related flavonoid compounds to illustrate the anti-inflammatory potential within this chemical class. Specific data for this compound is not available.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Direct studies on the antioxidant properties and reactive oxygen species (ROS) scavenging capabilities of this compound are not present in the reviewed scientific literature. However, flavonoids as a group are well-known for their antioxidant activities.

The antioxidant potential of flavonoids stems from their chemical structure, particularly the presence and arrangement of hydroxyl groups on their aromatic rings, which can donate a hydrogen atom to free radicals, thereby neutralizing them. Common in vitro assays used to evaluate antioxidant capacity include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. researchgate.netresearchgate.netnih.gov

Flavonoids can also scavenge various ROS, such as hydrogen peroxide (H₂O₂), superoxide (B77818) anions, and hydroxyl radicals. nih.govresearchgate.net By reducing the levels of these damaging species, flavonoids can protect cells from oxidative stress, which is implicated in a wide range of chronic diseases. Some flavonoids have been shown to increase the levels of endogenous antioxidant enzymes and molecules like glutathione. nih.gov

The antioxidant activity of phenolic acids, which are related to flavonoids, has been shown to correlate with the number of hydroxyl groups on the aromatic ring. nih.gov While the specific activity of this compound is unknown, its tetramethoxy substitution pattern would influence its physicochemical properties and, consequently, its antioxidant potential, which would need to be determined experimentally.

Table 2: Examples of Antioxidant Activity of Related Compounds (Data not specific to this compound)

| Compound/Extract | Assay | Result |

| Leucaena leucocephala Extract | DPPH IC₅₀ | 51.53 ± 0.40 µg/mL researchgate.net |

| Leucaena leucocephala Extract | ABTS IC₅₀ | 38.68 ± 0.20 µg/mL researchgate.net |

| Gallic Acid | H₂O₂ Scavenging | Strong Activity nih.gov |

| Pyrogallol | H₂O₂ Scavenging | Strong Activity nih.gov |

This table provides examples of antioxidant activities for other natural extracts and compounds to give a general idea of such properties. Specific data for this compound is not available.

Neuroprotective Potential

There is no specific research available on the neuroprotective potential of this compound. However, the neuroprotective effects of other flavonoids and isoflavones have been investigated.

Neuroprotection by flavonoids is often attributed to their antioxidant and anti-inflammatory properties, which can mitigate the cellular damage seen in neurodegenerative diseases. Oxidative stress and inflammation are key pathological features of conditions like Alzheimer's and Parkinson's disease.

Studies on human neuroblastoma cell lines, such as SH-SY5Y, are commonly used to assess neuroprotective effects. researchgate.netmdpi.comnih.govnih.govmdpi.com In these models, flavonoids have been shown to protect cells from toxins and oxidative insults, such as those induced by hydrogen peroxide (H₂O₂). mdpi.com The mechanisms underlying this protection can involve the modulation of various signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) like JNK and p38, and the activation of the Nrf2 antioxidant response element pathway. nih.govmdpi.com

For example, a related compound, 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), a vitamin E analog, has demonstrated neuroprotective effects in models of focal cerebral ischemia by reducing lipid peroxidation and DNA fragmentation. nih.gov While these findings highlight the potential of related structures, dedicated research is required to determine if this compound possesses any neuroprotective capabilities.

Table 3: Examples of Neuroprotective Effects of Related Compounds in SH-SY5Y Cells (Data not specific to this compound)

| Compound/Treatment | Insult | Protective Mechanism |

| SGGY Tetrapeptide | H₂O₂ | Reduced mitochondrial dysfunction, inhibited JNK and p38 phosphorylation mdpi.com |

| Indole-based Compounds | H₂O₂ / Aβ(25-35) | Reduced ROS production, mitigated cytotoxicity researchgate.net |

| Green Tea Extract Combination | Iron-induced oxidative stress | Reduced mitochondrial disruption and ROS production nih.gov |

| Melanin from Streptomyces sp. | H₂O₂ | Protected against oxidative stress-induced cell death nih.gov |

This table illustrates neuroprotective effects observed with other compounds in a common cell model. Specific data for this compound is not available.

Analytical Methodologies for Quantitative and Qualitative Research of 7,8,2 ,4 Tetramethoxy Isoflavone

Extraction and Sample Preparation Techniques from Biological and Plant Matrices

The initial and critical step in the analysis of 7,8,2',4'-Tetramethoxy-isoflavone is its efficient extraction from the source material. The choice of extraction method is contingent on the matrix's nature and the compound's physicochemical properties.

For plant matrices, a common approach involves solvent extraction. Polar solvents such as methanol (B129727), ethanol (B145695), acetone, or acetonitrile (B52724), often in combination with water, are frequently employed to isolate isoflavones. nih.govjfda-online.com The selection of the solvent system can significantly impact the extraction efficiency. For instance, a study on the extraction of isoflavones from soybean demonstrated that a mixture of ethanol, water, and propanediol (B1597323) in a 1:1:1 (v/v/v) ratio yielded the highest recovery of several isoflavones. mdpi.com More advanced and efficient extraction techniques include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE), which can offer reduced extraction times and solvent consumption. nih.gov

In the context of biological matrices like plasma or urine, which are more complex, a multi-step sample preparation protocol is often necessary. This typically begins with a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the isoflavones from the bulk of the matrix components. nih.gov Given that isoflavones in biological fluids are often present as conjugates (glucuronides or sulfates), an enzymatic hydrolysis step using β-glucuronidase and sulfatase is commonly incorporated to release the aglycone form, this compound, for accurate quantification. nih.gov

A generalized workflow for sample preparation from plant and biological matrices is outlined below:

Table 1: Generalized Sample Preparation Workflow

| Step | Plant Matrices | Biological Matrices (e.g., Plasma, Urine) |

| Initial Treatment | Drying (air or freeze-drying) and grinding to a fine powder. | Centrifugation to remove particulates. |

| Extraction | Maceration, Soxhlet extraction, UAE, or MAE with a suitable solvent system (e.g., aqueous methanol or ethanol). nih.govnih.gov | Liquid-liquid extraction with an immiscible organic solvent or solid-phase extraction using a C18 cartridge. nih.govnih.gov |

| Hydrolysis (for conjugated forms) | Not typically required for aglycones. | Enzymatic hydrolysis with β-glucuronidase/sulfatase. nih.gov |

| Purification/Cleanup | Column chromatography (e.g., on silica (B1680970) gel or macroporous resin) may be used for further purification. nih.gov | Further cleanup by SPE may be performed post-hydrolysis. |

| Final Preparation | The extract is filtered and concentrated, then redissolved in a solvent compatible with the analytical instrument. | The purified extract is evaporated to dryness and reconstituted in the mobile phase for injection. |

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of this compound from complex mixtures. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most widely used techniques.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

HPLC is a robust and versatile technique for the analysis of isoflavones. nih.gov A reversed-phase HPLC setup is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the analysis of methoxylated isoflavones, a gradient elution is often preferred over an isocratic one, as it provides better resolution for complex mixtures of structurally related compounds. jfda-online.comresearchgate.net The mobile phase commonly consists of a mixture of water and an organic modifier like acetonitrile or methanol, often with the addition of a small percentage of an acid (e.g., acetic acid or formic acid) to improve peak shape and resolution. jfda-online.comscialert.net Detection is most commonly achieved using an ultraviolet-visible (UV-Vis) or a photodiode array (PDA) detector, which measures the absorbance of the analyte at a specific wavelength. Isoflavones typically exhibit strong UV absorbance in the range of 250-280 nm. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in a dramatic increase in separation efficiency, resolution, and speed of analysis. The shorter analysis times offered by UHPLC are particularly advantageous for high-throughput screening of large numbers of samples. Furthermore, the enhanced resolution is beneficial for separating isomeric isoflavones, which can be challenging with conventional HPLC. mdpi.com The principles of separation and detection in UHPLC are similar to HPLC, but the instrumentation is designed to operate at much higher pressures.

Advanced Chromatographic Columns (e.g., C18, Phenyl Nova-Pak)

The choice of the chromatographic column is critical for achieving the desired separation. For isoflavone (B191592) analysis, C18 (octadecylsilyl) columns are the most widely used due to their versatility and ability to separate a wide range of moderately polar to nonpolar compounds. scialert.netnih.gov These columns consist of silica particles that have been chemically modified with C18 alkyl chains, creating a nonpolar stationary phase.

Phenyl-based columns, such as the Phenyl Nova-Pak, offer an alternative selectivity to C18 columns. The stationary phase of these columns contains phenyl groups, which can provide unique interactions with aromatic analytes like isoflavones through π-π interactions. This can lead to different elution orders and improved separation of closely related isomers that may co-elute on a C18 column. The selection between a C18 and a phenyl column often depends on the specific separation challenge and is determined through method development and optimization.

Table 2: Comparison of HPLC and UHPLC for Isoflavone Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Column Length | 150-250 mm | 50-150 mm |

| Analysis Time | Longer (e.g., >20 minutes) | Shorter (e.g., <10 minutes) |

| Resolution | Good | Excellent, especially for isomers |

| Solvent Consumption | Higher | Lower |

| Operating Pressure | Lower | Higher |

| Throughput | Lower | Higher |

Spectroscopic Methods for Structural Elucidation and Identification (Excluding Basic Compound Identification)

While chromatography provides separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation and identification of compounds like this compound.

Mass Spectrometry (MS) and HPLC/MS Integration

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with HPLC (HPLC-MS), it provides both separation and mass information, making it an invaluable tool for the analysis of complex mixtures.

For the structural elucidation of this compound, tandem mass spectrometry (MS/MS) is particularly informative. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify it.

The fragmentation of methoxylated isoflavones in mass spectrometry often involves characteristic losses. A common fragmentation pathway is the loss of a methyl radical (•CH3) from a methoxy (B1213986) group. Other neutral losses, such as the loss of carbon monoxide (CO), are also frequently observed. In negative ion mode, the fragmentation of deprotonated isoflavones can provide valuable structural information about the substitution pattern on the A and B rings. For instance, the retro-Diels-Alder (rDA) fragmentation of the C-ring can yield fragment ions that are indicative of the substituents on the A-ring.

Table 3: Common Mass Spectrometric Fragments of Methoxylated Isoflavones

| Precursor Ion | Fragmentation Pathway | Characteristic Neutral Loss/Fragment |

| [M+H]+ | Loss of a methyl group | - 15 Da (•CH3) |

| [M+H]+ | Loss of carbon monoxide | - 28 Da (CO) |

| [M-H]- | Retro-Diels-Alder (rDA) fragmentation | Varies depending on A-ring substitution |

| [M-H]- | Loss of a methyl radical from the deprotonated molecule | - 15 Da (•CH3) |

The integration of HPLC with MS, and particularly with high-resolution mass spectrometry (HRMS), allows for the accurate mass measurement of the parent ion and its fragments, further enhancing the confidence in the identification of this compound in complex samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of isoflavones, including this compound. This non-destructive analytical technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of protons and carbons within the isoflavone core and its substituents. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of an isoflavone, the proton at the C-2 position typically appears as a sharp singlet in the downfield region, which is a characteristic diagnostic signal for the isoflavone skeleton. The protons of the methoxy groups also give rise to sharp singlet signals, typically in the range of δ 3.8–4.0 ppm. The aromatic protons on the A and B rings exhibit complex splitting patterns (e.g., doublets, triplets, and multiplets) depending on their substitution pattern and coupling with neighboring protons.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C-4) of the isoflavone core resonates at a characteristic downfield chemical shift. Quaternary carbons, such as those to which the methoxy groups are attached, are also readily identified. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, with oxygenated carbons appearing at lower field strengths. cdnsciencepub.com

For a definitive structural assignment of this compound, two-dimensional (2D) NMR experiments are crucial. These include Heteronuclear Single Quantum Coherence (HSQC) to establish direct one-bond C-H correlations, and Heteronuclear Multiple Bond Correlation (HMBC) to identify longer-range (two- and three-bond) C-H correlations. These correlations are instrumental in confirming the placement of the methoxy groups on the isoflavone scaffold.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| 2 | ~154 | ~8.0 (s) |

| 3 | ~124 | - |

| 4 | ~175 | - |

| 4a | ~115 | - |

| 5 | ~115 | ~7.1 (d) |

| 6 | ~110 | ~7.0 (d) |

| 7 | ~160 | - |

| 8 | ~158 | - |

| 8a | ~148 | - |

| 1' | ~118 | - |

| 2' | ~161 | - |

| 3' | ~99 | ~6.6 (d) |

| 4' | ~162 | - |

| 5' | ~105 | ~6.5 (dd) |

| 6' | ~131 | ~7.3 (d) |

| 7-OCH₃ | ~56 | ~3.9 (s) |

| 8-OCH₃ | ~56 | ~3.9 (s) |

| 2'-OCH₃ | ~56 | ~3.8 (s) |

| 4'-OCH₃ | ~56 | ~3.8 (s) |

This data is predictive and based on the analysis of structurally related isoflavones. Experimental verification is required for confirmation.

Bioanalytical Methods for Studying Metabolism and Distribution in Preclinical Models

The study of the metabolism and tissue distribution of this compound in preclinical models is essential for understanding its pharmacokinetic profile. These studies typically involve the administration of the compound to animal models, followed by the collection of biological samples (e.g., plasma, urine, feces, and various tissues) at different time points. The quantification of the parent compound and its potential metabolites in these complex matrices requires sensitive and selective bioanalytical methods. nih.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of isoflavones and their metabolites. nih.gov This technique offers high sensitivity and specificity, allowing for the detection and quantification of analytes at very low concentrations.

A typical bioanalytical workflow for a preclinical study of this compound would involve the following steps:

Sample Preparation: Biological samples are complex mixtures containing proteins, lipids, and other endogenous substances that can interfere with the analysis. Therefore, a sample preparation step is necessary to extract the analytes of interest and remove interfering components. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com

Chromatographic Separation: The extracted samples are then injected into a liquid chromatography system. Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly used to separate the parent isoflavone from its metabolites and other endogenous compounds. mdpi.comnih.gov The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve good resolution and peak shape.

Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer for detection and quantification. Electrospray ionization (ESI) is a common ionization technique for isoflavones. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov

Method Validation: The bioanalytical method must be rigorously validated to ensure its reliability and reproducibility. wisdomlib.org Validation parameters include selectivity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under different storage conditions. japsonline.com

Through these bioanalytical methods, key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of this compound can be determined in preclinical models. This information is crucial for understanding the compound's in vivo behavior.

Summary of Bioanalytical Methods for Preclinical Studies of this compound

| Analytical Step | Methodology | Purpose |

| Sample Collection | Blood, urine, feces, tissues | To obtain biological matrices for analysis. |

| Sample Preparation | Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | To extract the analyte and remove interfering substances. |

| Chromatographic Separation | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) | To separate the parent compound from its metabolites and endogenous matrix components. |

| Detection and Quantification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode | To provide sensitive and selective detection and quantification of the analyte. |

| Method Validation | Assessment of selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability | To ensure the reliability and reproducibility of the analytical data. |

Future Research Directions and Translational Perspectives for 7,8,2 ,4 Tetramethoxy Isoflavone

Exploration of Novel Molecular Targets and Signaling Pathways

Future investigations should aim to identify novel molecular targets and delineate the downstream signaling pathways modulated by 7,8,2',4'-Tetramethoxy-isoflavone. While the effects on some pathways have been explored for related isoflavones, the specific interactions of this tetramethoxy-substituted isoflavone (B191592) remain largely uncharacterized. A deeper understanding of its molecular interactions is crucial for its development as a therapeutic agent.

Key research questions in this area include:

Receptor Binding: Beyond known isoflavone targets like estrogen receptors, what other nuclear receptors or cell surface receptors does this compound interact with? Molecular docking studies on other isoflavones, such as genistein (B1671435) and daidzein (B1669772), have shown interactions with estrogen receptors ERα and ERβ, suggesting this as a starting point. nih.gov

Enzyme Inhibition: Can this isoflavone inhibit key enzymes involved in disease pathogenesis, such as kinases, cycloxygenases, or lipoxygenases?

Ion Channel Modulation: Does it have any effect on the function of various ion channels, which are critical in a multitude of physiological processes?

Signaling Pathway Analysis: How does it modulate key signaling cascades, such as the MAPK, PI3K/Akt, and NF-κB pathways, which are central to cellular processes like proliferation, survival, and inflammation? Studies on the related compound 7,8,4'-Trihydroxyisoflavone (B1683512) have shown modulation of the MAPK and PI3K/Akt/GSK-3β pathways. researchgate.net

Advanced techniques such as affinity chromatography, mass spectrometry-based proteomics, and high-throughput screening assays will be instrumental in identifying direct binding partners and elucidating the compound's mechanism of action.

Investigation of Synergistic Effects with Other Bioactive Compounds

The potential for synergistic interactions between this compound and other bioactive compounds presents a compelling avenue for future research. Combining this isoflavone with other natural products or conventional drugs could enhance therapeutic efficacy, reduce required dosages, and minimize potential side effects.

Studies on polymethoxyflavones, a related class of compounds, have demonstrated synergistic effects in various bioassays. researchgate.net This suggests that this compound could also exhibit synergy. Future research should systematically investigate its interactions with:

Other Flavonoids: Combinations with other flavonoids like quercetin, genistein, or curcumin (B1669340) could lead to enhanced antioxidant, anti-inflammatory, or anticancer activities.

Chemotherapeutic Agents: Investigating its potential to sensitize cancer cells to existing chemotherapy drugs could lead to more effective and less toxic cancer treatment regimens.

Antibiotics: Exploring its ability to potentiate the activity of antibiotics against resistant bacterial strains could offer a novel approach to combatting infectious diseases.

Checkerboard assays and isobologram analysis are standard methods to quantify synergistic, additive, or antagonistic interactions.

Development of Advanced Synthetic Routes for Scalable Production

For this compound to be a viable candidate for extensive preclinical and potential clinical studies, the development of efficient and scalable synthetic routes is paramount. Current laboratory-scale syntheses may not be suitable for large-scale production.

Future research in this area should focus on:

Flow Chemistry: Implementing continuous flow synthesis could offer advantages in terms of safety, scalability, and process control compared to traditional batch processes.

Green Chemistry Approaches: Utilizing environmentally benign solvents, reagents, and reaction conditions to develop a more sustainable and cost-effective synthesis.

The table below summarizes some synthetic approaches that have been used for related isoflavonoids and could be adapted for this compound.

| Synthetic Strategy | Key Features | Potential Applicability |

| Oxidative Rearrangement | Utilizes reagents like thallium(III) acetate (B1210297) to convert chalcones to isoflavones. | A classic method that could be optimized for the target compound. researchgate.net |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide. | Offers a versatile and efficient way to construct the isoflavone core. researchgate.net |

| Claisen Rearrangement & Aryllithium Addition | A multi-step sequence to construct the deoxybenzoin (B349326) intermediate. | A potential route for building the core structure from simpler starting materials. nih.gov |

Computational and In Silico Modeling for Drug Discovery and SAR Prediction

Computational and in silico modeling are powerful tools that can accelerate the drug discovery and development process for this compound. These methods can provide valuable insights into its bioactivity, potential targets, and structure-activity relationships (SAR).

Future computational studies should include:

Molecular Docking: To predict the binding modes and affinities of this compound with various biological targets. Docking studies on other isoflavones have provided insights into their interactions with proteins like the monocarboxylate transporter 8 (MCT8). nih.gov

Molecular Dynamics (MD) Simulations: To investigate the dynamic behavior and stability of the ligand-protein complexes predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that can guide the design of new analogues with improved activity and pharmacokinetic properties.

ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the compound, helping to identify potential liabilities early in the development process.

These in silico approaches can help prioritize experimental studies and guide the rational design of more potent and selective derivatives of this compound.

Application in Preclinical Disease Models Beyond Current Scope

While initial research may have focused on specific therapeutic areas, the broad biological activities of isoflavonoids suggest that this compound may have therapeutic potential in a wider range of diseases.

Future preclinical studies should explore its efficacy in models of:

Neurological Disorders: Given the neuroprotective effects observed with other flavonoids, investigating its potential in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke is warranted. nih.gov Related isoflavones have shown protective effects in cellular models of Parkinson's disease. researchgate.net

Metabolic Diseases: Its potential role in modulating lipid and glucose metabolism should be investigated in models of obesity, type 2 diabetes, and non-alcoholic fatty liver disease. nih.govcyagen.com

Cardiovascular Diseases: Exploring its effects on endothelial function, platelet aggregation, and atherosclerosis in relevant animal models could reveal cardioprotective properties.

Autoimmune and Inflammatory Diseases: Its anti-inflammatory properties suggest potential applications in models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

The table below outlines potential preclinical models for future investigation.

| Disease Area | Potential Preclinical Model | Key Endpoints to Investigate |

| Neurological Disorders | MPTP-induced mouse model of Parkinson's disease | Motor function, dopaminergic neuron survival, neuroinflammation |

| 5XFAD mouse model of Alzheimer's disease | Cognitive function, amyloid-beta plaque load, tau pathology | |

| Metabolic Diseases | High-fat diet-induced obese mice | Body weight, glucose tolerance, insulin (B600854) sensitivity, liver steatosis |

| db/db mouse model of type 2 diabetes | Blood glucose levels, HbA1c, pancreatic beta-cell function | |

| Cardiovascular Diseases | ApoE knockout mice on a high-fat diet (atherosclerosis) | Aortic plaque size, lipid profile, inflammatory markers |

By systematically exploring these research avenues, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its translation from a promising natural product to a clinically relevant therapeutic agent.

Q & A

Basic Research Questions

Q. How is the molecular structure of 7,8,2',4'-Tetramethoxy-isoflavone elucidated using spectroscopic techniques?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY, HSQC, HMBC) with high-resolution mass spectrometry (HRMS).

- 1H NMR : Identify methoxy (-OCH3) protons as singlet peaks at ~3.8–4.0 ppm and aromatic protons in the range of 6.5–8.0 ppm. The substitution pattern can be confirmed via coupling constants and NOESY correlations .

- 13C NMR : Methoxy carbons appear at ~55–60 ppm, carbonyl (C=O) at ~175–180 ppm, and aromatic carbons between 100–160 ppm. HMBC correlations link methoxy groups to specific aromatic carbons .

- HRMS : Confirm the molecular formula (C19H18O6, MW 342.34) with accurate mass measurements (e.g., m/z 343.12 [M+H]+) .

Q. What are the optimized synthetic routes for this compound?

- Methodology :

Baker-Venkataraman Synthesis : Start with 2,4-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde. Form the chalcone intermediate, followed by cyclization with iodine/DMSO to yield the flavone core .

Mitsunobu Reaction : Protect hydroxyl groups as methoxy ethers early in the synthesis to avoid side reactions. Use tert-butyldimethylsilyl (TBS) protection for regioselective functionalization .

Natural Product Isolation : Extract from Andrographis paniculata or Millettia brandisiana using column chromatography (silica gel, eluted with CHCl3:MeOH gradients) and verify purity via HPLC .

Q. How is this compound quantified in plant extracts?

- Methodology : Use reverse-phase HPLC with a C18 column and UV detection at 254–280 nm.

- Mobile Phase : Acetonitrile:water (60:40) with 0.1% formic acid.

- Calibration : Prepare a standard curve using synthetic this compound (purity ≥98%) and validate with spike-recovery experiments (recovery rate >95%) .

Advanced Research Questions

Q. How do methoxy group positions influence the compound’s bioactivity?

- Methodology :

- Comparative SAR Studies : Synthesize analogs (e.g., 5,7,8,2'-tetramethoxy vs. 7,8,2',3'-tetramethoxy) and test in vitro for antioxidant (DPPH assay) and anti-inflammatory (NF-κB inhibition) activity.

- Key Findings : Methoxy groups at 7,8,2',4' positions enhance π-π stacking with protein targets (e.g., COX-2), increasing inhibitory potency compared to other substitution patterns .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data?

- Methodology :

In Vivo Studies : Administer this compound (10 mg/kg, oral) to rodents. Collect plasma at intervals (0–24 hr) and quantify via LC-MS/MS.

Metabolite Profiling : Identify phase I/II metabolites (e.g., demethylation, glucuronidation) using UPLC-QTOF-MS.

Data Reconciliation : Adjust for interspecies variability (e.g., cytochrome P450 differences) and validate with human hepatocyte models .

Q. How is the compound’s stability assessed under physiological conditions?

- Methodology :

- pH Stability : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) at 37°C. Monitor degradation via HPLC over 24 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles.

- Light Sensitivity : Store samples under UV light (254 nm) and measure photodegradation kinetics .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Collect in sealed containers labeled “Hazardous Organic Waste” and incinerate at >800°C.

- Emergency Measures : For skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.